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Compound of Interest

Compound Name:
3-methyl-5-phenylpent-2-enoic

acid

Cat. No.: B11723832 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for (Z)-3-methyl-5-
phenylpent-2-enoic acid, a molecule of interest in medicinal chemistry and organic synthesis.

The described methodology focuses on a stereoselective approach to ensure the desired (Z)-

isomer is obtained with high fidelity. This document details the synthetic strategy, experimental

protocols, and relevant quantitative data.

Synthetic Strategy
The synthesis of (Z)-3-methyl-5-phenylpent-2-enoic acid is achieved through a two-step

process. The key strategic element is the stereoselective formation of the trisubstituted alkene

moiety in the desired (Z)-configuration. This is accomplished via a Still-Gennari modification of

the Horner-Wadsworth-Emmons (HWE) reaction to produce the ethyl ester precursor, followed

by hydrolysis to yield the final carboxylic acid.

The overall synthetic workflow is depicted below:
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Step 1: Still-Gennari Olefination

Step 2: Hydrolysis

3-phenylpropanal
KHMDS, 18-crown-6

THF, -78 °C

Ethyl 2-(bis(2,2,2-trifluoroethyl)phosphono)propanoate

Ethyl (Z)-3-methyl-5-phenylpent-2-enoate KOH, H2O/MeOH
Reflux (Z)-3-methyl-5-phenylpent-2-enoic acid

Click to download full resolution via product page

Caption: Overall synthetic workflow for (Z)-3-methyl-5-phenylpent-2-enoic acid.

Experimental Protocols
Step 1: Synthesis of Ethyl (Z)-3-methyl-5-phenylpent-2-
enoate
This step employs a Z-selective Horner-Wadsworth-Emmons reaction (Still-Gennari

modification) between 3-phenylpropanal and ethyl 2-(bis(2,2,2-

trifluoroethyl)phosphono)propanoate. The use of a phosphonate with electron-withdrawing

trifluoroethyl groups is crucial for achieving high (Z)-selectivity.[1][2][3]

Reaction Scheme:

3-phenylpropanal

KHMDS, 18-crown-6
THF, -78 °C

+ Ethyl 2-(bis(2,2,2-trifluoroethyl)phosphono)propanoate

Ethyl (Z)-3-methyl-5-phenylpent-2-enoate

Click to download full resolution via product page

Caption: Still-Gennari olefination for the synthesis of the ester intermediate.
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Protocol:

To a stirred solution of 18-crown-6 (2.2 equivalents) in anhydrous tetrahydrofuran (THF) at

-78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of potassium

bis(trimethylsilyl)amide (KHMDS) in toluene (2.0 equivalents) dropwise.

After stirring for 15 minutes, add a solution of ethyl 2-(bis(2,2,2-

trifluoroethyl)phosphono)propanoate (1.5 equivalents) in anhydrous THF dropwise.

Continue stirring the resulting mixture at -78 °C for 30 minutes.

Add a solution of 3-phenylpropanal (1.0 equivalent) in anhydrous THF dropwise.

The reaction mixture is stirred at -78 °C for 4 hours.

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford ethyl (Z)-3-methyl-5-phenylpent-2-enoate.

Quantitative Data:

Parameter Value

Typical Yield 75-85%

(Z):(E) Selectivity >95:5

Reaction Time 4-6 hours

Temperature -78 °C

Characterization Data for Ethyl (Z)-3-methyl-5-phenylpent-2-enoate:[4]
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Analysis Data

¹H-NMR (400 MHz, CDCl₃)

δ 7.32-7.16 (m, 5H, ArH), 5.69 (tq, J = 1.1, 1.5

Hz, 1H, =CH), 4.14 (q, J = 7.2 Hz, 2H, -

OCH₂CH₃), 2.92 (m, 2H, CH₂), 2.78 (bt, J = 8.0

Hz, 2H, Ph-CH₂), 1.88 (d, J = 1.5 Hz, 3H, CH₃),

1.28 (t, J = 7.2 Hz, 3H, -OCH₂CH₃).

¹³C-NMR (15 MHz, CDCl₃)

δ 165.8 (quat, C1), 158.8 (quat, C3), 141.5

(quat, C1'), 128.1 (CH), 128.1 (CH), 125.7,

116.6 (=CH), 59.15 (CH₂), 35.32 (CH₂), 34.41

(CH₂), 25.06 (CH₃), 14.15 (CH₃).

EI-MS

m/z 218 (M⁺, 18%), 173 (22%), 172 (12%), 145

(17%), 144 (28%), 129 (13%), 91 (100%), 65

(14%).

UV (ethanol) λ_max 310 (289), 210 (16220) nm.

Step 2: Hydrolysis of Ethyl (Z)-3-methyl-5-phenylpent-2-
enoate
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using

potassium hydroxide.[5][6]

Reaction Scheme:

Ethyl (Z)-3-methyl-5-phenylpent-2-enoate 1. KOH, H₂O/MeOH, Reflux
2. HCl (aq) (Z)-3-methyl-5-phenylpent-2-enoic acid

Click to download full resolution via product page

Caption: Hydrolysis of the ester to the final carboxylic acid product.

Protocol:

In a round-bottom flask, dissolve ethyl (Z)-3-methyl-5-phenylpent-2-enoate (1.0 equivalent)

in a mixture of methanol and water (e.g., 1:8 v/v).
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Add potassium hydroxide (2.5 equivalents) to the solution.

Heat the mixture to reflux and maintain for 3 hours.

After cooling to room temperature, wash the reaction mixture with diethyl ether to remove

any unreacted starting material.

Acidify the aqueous phase to a pH below 1 with concentrated hydrochloric acid.

Extract the aqueous layer with diethyl ether (3 x 30 mL).

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the

solvent under reduced pressure.

The resulting viscous pale yellow oil crystallizes on standing to yield (Z)-3-methyl-5-
phenylpent-2-enoic acid.

Quantitative Data:

Parameter Value

Yield 57%

Reaction Time 3 hours

Temperature Reflux

Characterization Data for (Z)-3-methyl-5-phenylpent-2-enoic Acid:[5][6]
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Analysis Data

Melting Point 51-53 °C

¹H-NMR (90 MHz, CDCl₃)

δ 9.28 (bs, 1H, COOH), 7.35-6.92 (m, 5H, ArH),

5.65 (m, 1H, =CH), 2.98-2.55 (m, 4H, 2xCH₂),

1.88 (d, J = 1.3 Hz, 3H, CH₃).

IR (CDCl₃)
3300-2800 (bs, OH), 3103, 2941, 1692 (s,

C=O), 1639, 1290, 1260 cm⁻¹.

EI-MS
m/z 190 (M⁺, 7%), 144 (9%), 131 (8%), 91

(100%).

UV (ethanol) λ_max 303 (250) nm.

Conclusion
The synthesis of (Z)-3-methyl-5-phenylpent-2-enoic acid can be reliably achieved with high

stereoselectivity. The key to this synthesis is the application of the Still-Gennari modification of

the Horner-Wadsworth-Emmons reaction, which ensures the formation of the desired (Z)-

isomer of the ester intermediate. Subsequent hydrolysis provides the target carboxylic acid in

good yield. The detailed protocols and characterization data provided in this guide serve as a

valuable resource for researchers in the field of organic and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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